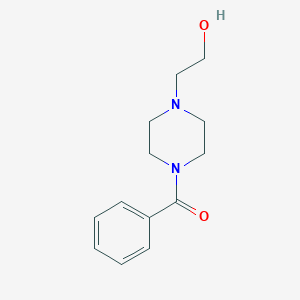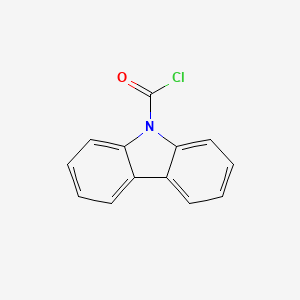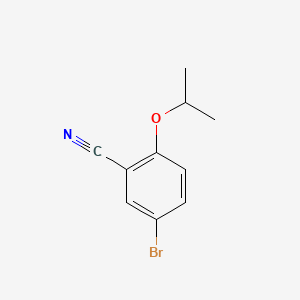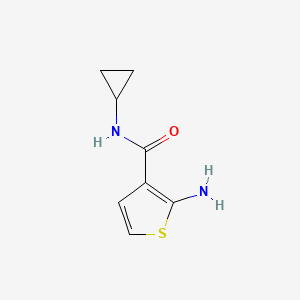
2-amino-N-cyclopropylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-amino-N-cyclopropylthiophene-3-carboxamide" is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom. Thiophene derivatives are of significant interest due to their potential biological activities and applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related thiophene derivatives has been explored in several studies. For instance, a series of nitrothiophene carboxamides with aminoalkyl side chains were synthesized by reacting thiophenecarbonyl chloride with omega-aminoalkylamine . Another study reported the synthesis of 2-aminothiophene-3-carboxylate derivatives through DBU-mediated annulations of donor-acceptor cyclopropanes with carbon disulfide or thiourea . Additionally, azomethine derivatives of 2-amino-tetrahydrobenzothiophene carboxamide were synthesized by condensation of aromatic aldehydes with the carboxamide in ethanol . These methods highlight the versatility of thiophene derivatives' synthesis, which could be adapted for the synthesis of "2-amino-N-cyclopropylthiophene-3-carboxamide."
Molecular Structure Analysis
The molecular structure of thiophene derivatives is characterized by the presence of a thiophene ring, which can be substituted with various functional groups to yield compounds with different properties. The studies mentioned provide insights into the structure of thiophene derivatives, such as the presence of amino groups, nitro groups, and carboxamide functionalities, which can influence the biological activity and chemical reactivity of these compounds .
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions, including cyclocondensation, as seen in the synthesis of benzothiazole-2-carboxylates from 2-aminothiophenols . The reactivity of these compounds can be influenced by the nature of the substituents on the thiophene ring, as well as the reaction conditions, such as the presence of catalysts or the reaction medium .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are closely related to their molecular structure. For example, the presence of a nitro group can confer electron-withdrawing properties, while amino groups can act as electron donors . The solubility, melting point, and stability of these compounds can vary widely depending on their substitution pattern. The purification and analysis of these compounds, such as by HPLC, are crucial for determining their purity and for further applications .
Scientific Research Applications
2-amino-N-cyclopropylthiophene-3-carboxamide is a chemical compound with the molecular formula C8H10N2OS . It’s used in scientific research, but specific applications aren’t readily available .
Thiophene-based analogs, which “2-amino-N-cyclopropylthiophene-3-carboxamide” is a part of, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
-
Cell-Penetrating Peptides (CPPs) : These peptides have been used to deliver various molecules and particles into cells . They can be manipulated to obtain large levels of gene expression, gene silencing, and even tumor targeting . Once functionalized or chemically altered, they can create effective delivery methods to target certain cells or tissues .
-
Disease Diagnostics and Drug Components : Synthetic peptides have shown promise in disease diagnostics and as future drug components . They can deliver therapeutic molecules such as nucleic acids, drugs, and imaging agents, to cells and tissues .
-
Biochemistry, Molecular Biology, and Immunology : Synthetic peptides have found their places in these fields . They are extremely useful in studies regarding polypeptides, peptide hormones, hormone analogues, and the design of novel enzymes .
-
Nanotechnology : Synthetic peptides have potential applications in nanotechnology . They can be used to create nanostructures with specific properties .
-
Food Safety and Quality : Synthetic peptides may also have applications in food safety and quality . They could be used to detect contaminants or to enhance the nutritional value of food .
-
Proteomics Research : “2-amino-N-cyclopropylthiophene-3-carboxamide” is a product for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
-
Pharmaceuticals : Thiophene-based drugs have been developed for a variety of medical conditions . For example, suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug . Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
-
Corrosion Inhibitors : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They can protect metals and other materials from degradation caused by exposure to the environment .
-
Organic Semiconductors : Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . These materials are used in a variety of electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
-
Synthetic Chemistry : Thiophene derivatives can be synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg reactions . These reactions are significant synthetic methods to thiophene derivatives .
-
Proteomics Research : “2-amino-N-cyclopropylthiophene-3-carboxamide” is a product for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
Safety And Hazards
properties
IUPAC Name |
2-amino-N-cyclopropylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c9-7-6(3-4-12-7)8(11)10-5-1-2-5/h3-5H,1-2,9H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQNQYOYQKKZQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(SC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391052 |
Source


|
| Record name | 2-amino-N-cyclopropylthiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-cyclopropylthiophene-3-carboxamide | |
CAS RN |
590352-44-6 |
Source


|
| Record name | 2-amino-N-cyclopropylthiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

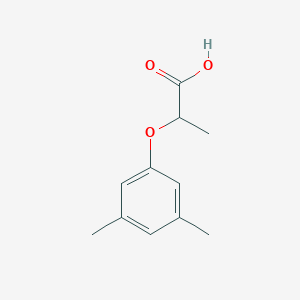

![1-[(5-Bromothien-2-yl)sulphonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1274678.png)
![2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1274679.png)
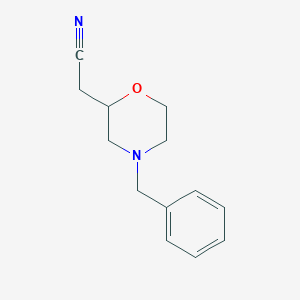
![2-[(Benzhydryloxy)methyl]oxirane](/img/structure/B1274694.png)
![2-Bromo-1-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone](/img/structure/B1274697.png)
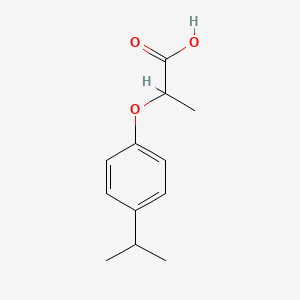
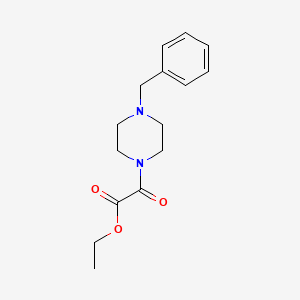
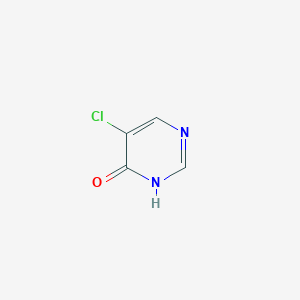
![4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274709.png)
